3-(2,2-Difluoroethyl)morpholine
CAS No.: 1803607-74-0
Cat. No.: VC2896441
Molecular Formula: C6H11F2NO
Molecular Weight: 151.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803607-74-0 |
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Molecular Formula | C6H11F2NO |
Molecular Weight | 151.15 g/mol |
IUPAC Name | 3-(2,2-difluoroethyl)morpholine |
Standard InChI | InChI=1S/C6H11F2NO/c7-6(8)3-5-4-10-2-1-9-5/h5-6,9H,1-4H2 |
Standard InChI Key | SLBJBODOVHXGPG-UHFFFAOYSA-N |
SMILES | C1COCC(N1)CC(F)F |
Canonical SMILES | C1COCC(N1)CC(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
The C-F bonds in the difluoroethyl group are highly polarized due to fluorine's electronegativity, which affects the electron distribution throughout the molecule. This polarization contributes to the enhanced hydrogen bond donor capability of the terminal hydrogen in the -CF₂H group, making it significantly more acidic than a typical C-H bond . Additionally, the difluoroethyl group can serve as a stable bioisostere for various functional groups including alcohols, ethers, thiols, amines, and amides in medicinal chemistry applications .
Physicochemical Properties
Based on the structural features and related fluorinated morpholine derivatives, the following physicochemical properties can be anticipated for 3-(2,2-Difluoroethyl)morpholine:
Property | Expected Characteristic | Significance |
---|---|---|
Physical State | Likely a colorless liquid or low-melting solid | Relevant for handling and formulation |
Molecular Weight | Approximately 165 g/mol | Favorable for drug-like properties |
Lipophilicity (LogP) | Moderately increased compared to unsubstituted morpholine | Enhanced membrane permeability |
Hydrogen Bonding | Dual donor (via CF₂H) and acceptor (via N and O atoms) capabilities | Versatile interactions with biological targets |
Metabolic Stability | Improved resistance to oxidative metabolism | Potentially longer half-life in vivo |
pKa | Lower than typical amines due to fluorine influence | Affects protonation state at physiological pH |
The balanced physicochemical profile of 3-(2,2-Difluoroethyl)morpholine makes it particularly interesting for medicinal chemistry applications where fine-tuning of properties like lipophilicity, hydrogen bonding capability, and metabolic stability is crucial for optimizing drug candidate performance.
Synthesis Methods
Direct Difluoroethylation Approaches
One promising approach for synthesizing 3-(2,2-Difluoroethyl)morpholine involves the selective difluoroethylation of morpholine or its derivatives. Recent advances in fluorination chemistry have enabled more efficient methods for introducing the 2,2-difluoroethyl group to various nucleophiles. A notable method employs hypervalent iodine reagents, specifically (2,2-difluoro-ethyl)(aryl)iodonium triflate, which can facilitate the transfer of a 2,2-difluoroethyl group to heteroatom nucleophiles including amines .
The general reaction pathway may involve:
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Regioselective functionalization of morpholine at the 3-position
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Introduction of the 2,2-difluoroethyl group via hypervalent iodine chemistry
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Purification to obtain the target 3-(2,2-Difluoroethyl)morpholine
This approach takes advantage of the nucleophilic character of the nitrogen in morpholine derivatives, enabling selective functionalization under appropriate conditions.
Alternative Synthetic Routes
Several alternative synthetic strategies could potentially be employed for accessing 3-(2,2-Difluoroethyl)morpholine:
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Ring construction methods: Building the morpholine ring from precursors already containing the difluoroethyl moiety
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Defluorinative approaches: Utilizing gem-difluoroalkenes as starting materials, which can undergo transformations with nucleophiles like morpholine derivatives
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Late-stage fluorination: Introducing fluorine atoms to a pre-formed 3-ethylmorpholine scaffold using selective fluorination reagents
The choice of synthetic route would likely depend on factors such as starting material availability, desired scale, and compatibility with other functional groups present in more complex target molecules.
Biological and Pharmaceutical Applications
Medicinal Chemistry Relevance
The structural features of 3-(2,2-Difluoroethyl)morpholine make it potentially valuable in medicinal chemistry for several reasons:
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Enhanced metabolic stability: The difluoroethyl group typically exhibits increased resistance to oxidative metabolism compared to non-fluorinated analogues, potentially extending the half-life of drug candidates containing this moiety
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Improved lipophilicity balance: The fluorine atoms modulate lipophilicity, potentially enhancing membrane permeability while maintaining reasonable water solubility provided by the morpholine ring
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Unique hydrogen bonding profile: The difluoroethyl group functions as a lipophilic hydrogen bond donor, which can tune drug-target interactions and specificity
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Bioisosteric replacement: The 3-(2,2-Difluoroethyl)morpholine motif could serve as a bioisostere for various functional groups commonly found in drug molecules
Therapeutic Area | Potential Application | Relevant Properties |
---|---|---|
Central Nervous System | Neuroactive agents | Balanced lipophilicity for blood-brain barrier penetration |
Oncology | Kinase inhibitors | Hydrogen bonding capabilities for target binding |
Anti-inflammatory | Modulation of inflammatory pathways | Metabolic stability and target selectivity |
Infectious Disease | Antimicrobial agents | Novel binding interactions with pathogen targets |
Research into related morpholine derivatives suggests that modifications at the morpholine ring significantly affect pharmacokinetic properties and biological efficacy, indicating that 3-(2,2-Difluoroethyl)morpholine could offer unique advantages in drug development programs.
Structure-Activity Relationships
Position Effects
The positioning of the 2,2-difluoroethyl group at the 3-position of the morpholine ring likely confers specific conformational and electronic properties that distinguish 3-(2,2-Difluoroethyl)morpholine from other positional isomers. Studies on related compounds such as Methyl 4-(2,2-difluoroethyl)morpholine-3-carboxylate indicate that substitution patterns on the morpholine ring significantly influence the compound's biological activity profile.
The 3-position substitution may:
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Affect the conformational flexibility of the morpholine ring
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Create unique spatial relationships between the difluoroethyl group and the morpholine oxygen
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Generate specific electronic effects that influence interactions with biological targets
Comparison with Related Compounds
Comparing 3-(2,2-Difluoroethyl)morpholine with structurally related compounds provides insights into its potential properties and applications:
These structural relationships suggest that 3-(2,2-Difluoroethyl)morpholine occupies a unique chemical space with distinct physicochemical properties that could be exploited in various applications.
Synthetic Applications
Reactivity in Cycloaddition Reactions
Research on related compounds has demonstrated that morpholine derivatives can participate in interesting cycloaddition reactions. For instance, morpholine has been shown to mediate defluorinative cycloaddition of gem-difluoroalkenes with organic azides to form morpholine-substituted 1,2,3-triazoles . This suggests that 3-(2,2-Difluoroethyl)morpholine could potentially engage in similar transformations, providing access to more complex fluorinated heterocyclic structures.
The difluoroethyl group in 3-(2,2-Difluoroethyl)morpholine might also participate in reactions specific to fluorinated moieties, such as defluorinative coupling processes or fluorine-directed transformations, further expanding its synthetic utility.
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